molecular formula C11H9ClO2 B14488684 2H-1-Benzopyran-3-carboxaldehyde, 4-chloro-6-methyl- CAS No. 65038-79-1

2H-1-Benzopyran-3-carboxaldehyde, 4-chloro-6-methyl-

Cat. No.: B14488684
CAS No.: 65038-79-1
M. Wt: 208.64 g/mol
InChI Key: QHDSVPOEACEQDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxaldehyde, 4-chloro-6-methyl- typically involves the chlorination and methylation of benzopyran derivatives. One common method includes the reaction of 4-chloro-6-methyl-2H-chromene with formylating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxaldehyde, 4-chloro-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2H-1-Benzopyran-3-carboxaldehyde, 4-chloro-6-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxaldehyde, 4-chloro-6-methyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2H-benzopyran-3-carboxaldehyde
  • 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-
  • 2H-1-Benzopyran, 3,4-dihydro-

Uniqueness

2H-1-Benzopyran-3-carboxaldehyde, 4-chloro-6-methyl- is unique due to the presence of both chlorine and methyl groups, which can significantly influence its reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-6-methyl-2H-chromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c1-7-2-3-10-9(4-7)11(12)8(5-13)6-14-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDSVPOEACEQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=C2Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440739
Record name 2H-1-Benzopyran-3-carboxaldehyde, 4-chloro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65038-79-1
Record name 2H-1-Benzopyran-3-carboxaldehyde, 4-chloro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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